Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules derived from the cytochrome P450 epoxygenase metabolism of arachidonic acid. These eicosanoids play a significant role in various physiological processes, including the regulation of inflammation, vascular tone, and ion channel activity. EETs have been implicated in the pathophysiology of several diseases, making them a target of interest for therapeutic intervention. This comprehensive analysis will explore the mechanism of action of EETs and their applications across different fields, drawing on the findings from multiple research studies.
EETs are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. They function as autocrine and paracrine mediators, primarily in the cardiovascular and renal systems. EETs modulate ion transport and gene expression, leading to vasorelaxation, anti-inflammatory, and pro-fibrinolytic effects3. They are known to inhibit cardiac L-type calcium channels, which are crucial in regulating cardiac contractility and heart rate2. EETs also prevent leukocyte adhesion to the vascular wall by inhibiting transcription factor NF-kappaB and IkappaB kinase, independent of their membrane-hyperpolarizing effects1. Furthermore, EETs can activate smooth muscle large-conductance Ca2+-activated K+ channels, resulting in hyperpolarization and vasorelaxation8. They also stimulate angiogenesis and have mitogenic effects in the kidney8. Some of the functional effects of EETs are mediated through activation of signal transduction pathways, such as the guanine nucleotide-binding protein Galphas or the Src pathway, or through intracellular actions3.
EETs have been shown to have vasodilatory properties similar to endothelium-derived hyperpolarizing factor, which is beneficial for the cardiovascular system1. They also exhibit anti-inflammatory properties by decreasing cytokine-induced endothelial cell adhesion molecule expression1. In the context of cardiac ischemia, EETs have been found to inhibit L-type Ca2+ channels, which may serve as a protective mechanism2. Moreover, EETs function as selective endogenous antagonists of native thromboxane receptors, providing a novel mechanism of vasodilation4.
In cancer research, EETs have been identified as critical factors for primary tumor growth and metastasis. They stimulate multiorgan metastasis and escape from tumor dormancy in various mouse models of cancer5. This systemic metastasis depends on endothelium-derived EETs at the site of metastasis, highlighting the importance of considering the effects of EET-modulating drugs on cancer5.
EETs play a role in renal function and have been implicated in the regulation of blood pressure. They have renal and cardiovascular actions that can lower blood pressure and decrease renal and cardiovascular disease progression7. Pharmacological and genetic approaches to increase epoxyeicosanoids have shown improved endothelial vascular function, increased sodium excretion, and decreased inflammation, which are beneficial in opposing hypertension and associated complications7.
In the central nervous system (CNS), EETs' actions appear to parallel those in peripheral tissue, but with distinct roles that reflect CNS functions and cellular makeup. EETs are involved in neuro-glio-vascular coupling during cortical functional activation and may interact with neuroactive endocannabinoid signaling pathways9. They also regulate neurohormone and neuropeptide release, suggesting that epoxyeicosanoid signaling is a key integrator of cell-cell communication in the CNS9.
EETs have been associated with the reduction of blood pressure, inflammation, and atherosclerosis. Inhibition of soluble epoxide hydrolase (sEH), which degrades EETs, enhances the beneficial effects of EETs and has shown potential therapeutic effects in the treatment of atherosclerosis10. sEH inhibitors have been reported to attenuate atherosclerosis development and aneurysm formation in animal models10.
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3